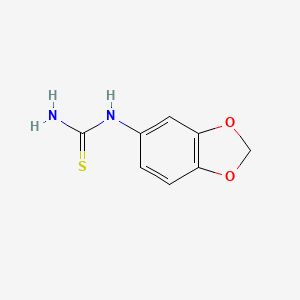

N-(1,3-benzodioxol-5-yl)thiourea

Descripción general

Descripción

“N-(1,3-benzodioxol-5-yl)thiourea” is a heterocyclic organic compound . It contains a benzene ring fused with a 1,3-dioxole ring and a thiourea group.

Synthesis Analysis

The synthesis of “N-(1,3-benzodioxol-5-yl)thiourea” has been reported in the literature . The compound crystallizes in the monoclinic space group P21/c, revealing characteristic bond lengths and angles typical of thiosemicarbazone groups .Molecular Structure Analysis

The molecular formula of “N-(1,3-benzodioxol-5-yl)thiourea” is C8H8N2O2S . The compound has an average mass of 196.226 Da and a mono-isotopic mass of 196.030655 Da .Physical And Chemical Properties Analysis

“N-(1,3-benzodioxol-5-yl)thiourea” is a white or off-white crystalline powder that is soluble in polar organic solvents such as ethanol, acetone, and chloroform. It has a melting point of 186-188°C and a molecular weight of 204.24 g/mol.Aplicaciones Científicas De Investigación

Spectroscopic and Quantum Mechanical Investigations

Scientific Field

Quantum Mechanics and Spectroscopy

Summary of Application

This compound has been used in spectroscopic and quantum mechanical investigations. The optimum molecular geometry of 1-(1,3-Benzodioxol-5-yl)thiourea was calculated using the B3LYP method of density functional theory (DFT) using 6-311 + + G (d,p), mp2/sto-3g basis sets .

Methods of Application

The vibrational assignment of 1-(1,3-Benzodioxol-5-yl)thiourea was discussed in contrast with the theoretical spectra. Significant parameters such as HOMO-LUMO energy gap and hyperpolarizability calculations were also part of the study .

Results or Outcomes

This study provides theoretical support for spectral detection technology, especially for the analysis of the electronic structure and spectra of 1-(1,3-Benzodioxol-5-yl)thiourea .

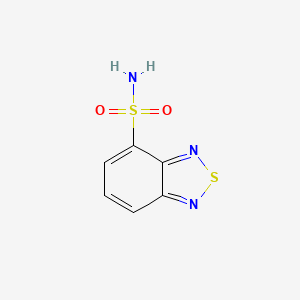

Electronic Materials Based on 2,1,3-benzothiadiazole and Its Derivatives

Scientific Field

Material Science and Electronics

Summary of Application

2,1,3-Benzothiadiazole (BT) and its derivatives, which include 1,3-benzodioxol-5-ylthiourea, are very important acceptor units used in the development of photoluminescent compounds .

Methods of Application

These compounds are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Results or Outcomes

The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

Anticancer Evaluation

Scientific Field

Medicinal Chemistry and Oncology

Summary of Application

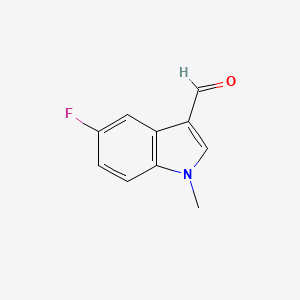

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Methods of Application

These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

Results or Outcomes

The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2) cancer cell lines .

Safety And Hazards

Direcciones Futuras

The future directions for “N-(1,3-benzodioxol-5-yl)thiourea” could involve further exploration of its potential anticancer properties . These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Propiedades

IUPAC Name |

1,3-benzodioxol-5-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-8(13)10-5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDOVBDZDYIYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362989 | |

| Record name | N-2H-1,3-Benzodioxol-5-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-benzodioxol-5-yl)thiourea | |

CAS RN |

65069-55-8 | |

| Record name | N-1,3-Benzodioxol-5-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65069-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2H-1,3-Benzodioxol-5-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxaindan-5-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1270015.png)

![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)

![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)

![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)

![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)